Benzeneethanamine, N-methyl-N-nitroso- structural properties and characteristics
Benzeneethanamine, N-methyl-N-nitroso- structural properties and characteristics
Executive Summary
Benzeneethanamine, N-methyl-N-nitroso- (also known as N-Nitroso-N-methylphenethylamine or NMPEA ) is a nitrosamine compound of significant concern in pharmaceutical development.[1] Classified as a Nitrosamine Drug Substance Related Impurity (NDSRI) , it typically arises during the synthesis or storage of drug products containing the N-methylphenethylamine moiety (e.g., certain sympathomimetics, decongestants, or antidepressants).
Regulatory agencies (EMA, FDA) have flagged this compound due to its potent mutagenic potential.[2] Under the Carcinogenic Potency Categorization Approach (CPCA) , NMPEA is assigned Category 2 , resulting in a strict Acceptable Intake (AI) limit of 100 ng/day . This guide provides a comprehensive technical analysis of its formation, toxicology, and detection.
Chemical Identity & Physicochemical Profiling[3]
NMPEA is the N-nitroso derivative of N-methylphenethylamine.[3] Its lipophilicity allows it to permeate biological membranes readily, while its metabolic activation potential makes it a genotoxic hazard.
Table 1: Physicochemical Properties
| Property | Data |
| IUPAC Name | N-methyl-N-nitroso-2-phenylethanamine |
| Common Synonyms | N-Nitroso-N-methylphenethylamine; NMPEA; Methylphenylethylnitrosamine |
| CAS Registry Number | 13256-11-6 |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.20 g/mol |
| SMILES | CN(N=O)CCC1=CC=CC=C1 |
| Appearance | Yellow to amber oil (at room temperature) |
| Solubility | Soluble in organic solvents (MeOH, DCM, DMSO); low solubility in water |
| LogP (Predicted) | ~1.8 – 2.1 |
| Boiling Point | ~120–130°C (at reduced pressure); decomposes at high heat |
Synthetic Origins & Formation Mechanics[8]
Understanding the formation of NMPEA is critical for Control Strategy development in pharmaceutical manufacturing. The primary mechanism is the N-nitrosation of the secondary amine precursor, N-methylphenethylamine.[3]
Mechanism of Formation
The reaction occurs when the secondary amine is exposed to a nitrosating agent (typically nitrous acid, generated from nitrites in acidic conditions).
-
Acidification: Nitrite (
) reacts with protons ( ) to form nitrous acid ( ).[1] -
Activation: Nitrous acid dehydrates to form the nitrosonium ion (
) or reacts to form dinitrogen trioxide ( ). -
Electrophilic Attack: The lone pair on the secondary amine nitrogen attacks the electrophilic nitrogen of the nitrosating species.
-
Deprotonation: Loss of a proton yields the stable N-nitrosamine.
Diagram 1: Synthetic Pathway (Nitrosation)[1]
Risk Factors in Manufacturing:
-
Reagents: Use of sodium nitrite (
) in quench steps. -
Solvents: Contaminated solvents (e.g., recovered methylene chloride containing amines/nitrites).
-
Excipients: Use of nitrite-containing excipients (e.g., microcrystalline cellulose, crospovidone) in solid dose formulations.
Toxicological Mechanism of Action
NMPEA acts as a pro-carcinogen. It is chemically stable under physiological conditions but undergoes metabolic activation in the liver, primarily catalyzed by Cytochrome P450 enzymes (specifically CYP2E1 ).
Metabolic Activation Pathway
The toxicity is driven by
-
-Hydroxylation: CYP450 hydroxylates the
-carbon (adjacent to the nitrogen). Hydroxylation can occur on the methyl group or the phenethyl chain. Hydroxylation of the methyl group is often the rate-limiting step for alkylation. -
Decomposition: The
-hydroxy nitrosamine is unstable and spontaneously collapses, releasing an aldehyde (formaldehyde or phenylacetaldehyde). -
Diazonium Formation: The remaining fragment becomes a mono-alkyl diazonium ion.
-
DNA Alkylation: The diazonium ion generates a highly reactive carbocation that alkylates DNA bases, particularly the
-position of Guanine . This adduct ( -methylguanine or -phenethylguanine) causes G:C A:T transition mutations during replication.[1]
Diagram 2: Metabolic Activation & DNA Damage[1]
Analytical Methodologies
Detecting NMPEA requires high sensitivity (LOQ < 1.0 ng/mL) due to the stringent regulatory limits. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard.
Recommended Protocol (LC-MS/MS)
Sample Preparation:
-
Solid Dosage: Crush tablets, extract with Methanol/Water (80:20), sonicate for 30 mins, centrifuge, and filter (0.22 µm PTFE).
-
Liquid Formulation: Direct dilution or Liquid-Liquid Extraction (LLE) using dichloromethane if matrix interference is high.
Chromatographic Conditions:
-
Column: Waters XSelect HSS T3 (
mm, 3.5 µm) or equivalent C18 column capable of retaining polar amines.[4] -
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B (Hold 1 min)
95% B (at 8 min) Hold Re-equilibrate. -
Flow Rate: 0.4 - 0.6 mL/min.
Mass Spectrometry Settings (MRM):
-
Ionization: APCI (Atmospheric Pressure Chemical Ionization) Positive Mode is often preferred over ESI for nitrosamines to reduce matrix suppression and improve ionization of the N-NO group.
Table 2: MRM Transitions for NMPEA
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |
| NMPEA | 165.1 | 105.1 | 20 | Quantifier (Phenethyl cation) |
| NMPEA | 165.1 | 135.1 | 12 | Qualifier (Loss of NO, -30 Da) |
| NMPEA | 165.1 | 91.1 | 35 | Qualifier (Tropylium ion) |
| NMPEA-d3 (IS) | 168.1 | 105.1 | 20 | Internal Standard |
Note: Transitions should be optimized on the specific instrument. The 105.1 fragment (phenethyl) is highly characteristic and stable.
Risk Assessment & Regulatory Control
Regulatory Limits (ICH M7 & CPCA)
Under the Carcinogenic Potency Categorization Approach (CPCA) used by the FDA and EMA, nitrosamines are assigned a category based on their structural features (e.g.,
-
CPCA Category: 2
-
Reasoning: The compound has
-hydrogens available for metabolic activation on both the methyl and phenethyl sides. It lacks significant steric bulk or electron-withdrawing groups that would suppress nitrosamine formation or activation.
Control Strategy
To ensure compliance with the 100 ng/day limit:
-
Supplier Qualification: Audit amine precursors for nitrite content.
-
Process Optimization: Use nitrite scavengers (Ascorbic Acid, p-ABA) if nitrosating conditions are unavoidable.
-
pH Control: Maintain pH > 7 during aqueous workups involving secondary amines to inhibit
formation.
References
-
European Medicines Agency (EMA). (2024). Appendix 1: Acceptable intakes established for N-nitrosamines.Link
-
U.S. Food and Drug Administration (FDA). (2024). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[3]Link[1]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13256-11-6, N-Nitroso-N-methyl-2-phenylethylamine.[1]Link[1]
-
Journal of Food and Drug Analysis. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans.Link
